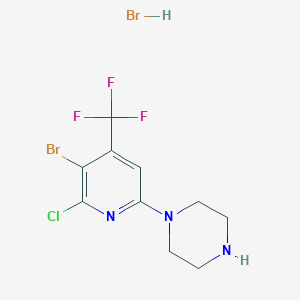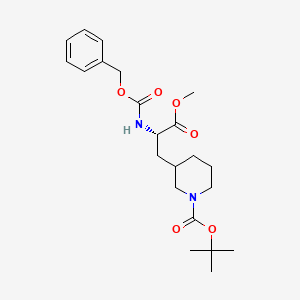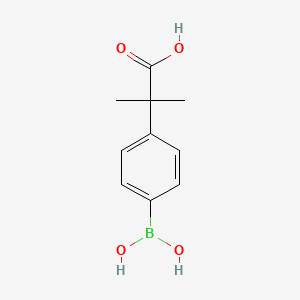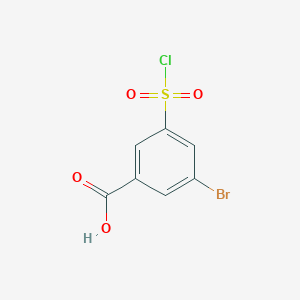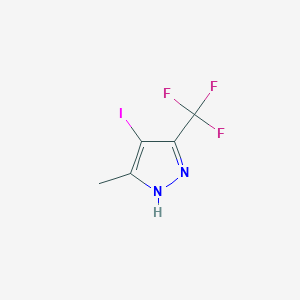
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H4F3IN2 . It is used in research and has a molecular weight of 276.00 .
Synthesis Analysis
The synthesis of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” involves a reaction with ammonium cerium (IV) nitrate and iodine in acetonitrile at 20℃ . The reaction mixture is stirred at room temperature overnight, then poured into ice water and extracted with EtOAc. The combined organic layers are washed with brine and aq.Na2S03, dried over Na2S04, and concentrated in vacuum to give the crude product .Molecular Structure Analysis
The molecular structure of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of 11 heavy atoms, 5 aromatic heavy atoms, and 1 rotatable bond . The InChI Key is IRTAKXXVODBLQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.43 cm/s . It has a Log Po/w (iLOGP) of 1.35 .Wissenschaftliche Forschungsanwendungen
-
- Application : Isoxazoles are used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
- Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
- Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
-
- Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
- Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
- Results : The reaction produced the α,β-unsaturated amide in 93% yield .
-
- Application : Isoxazoles have been used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
- Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
- Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
-
- Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
- Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
- Results : The reaction produced the α,β-unsaturated amide in 93% yield .
Safety And Hazards
The safety information for “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Eigenschaften
IUPAC Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAKXXVODBLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



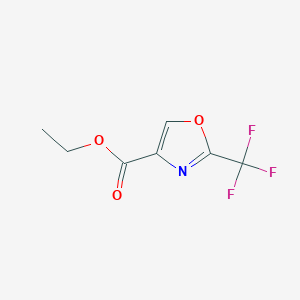
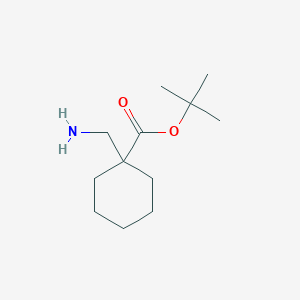
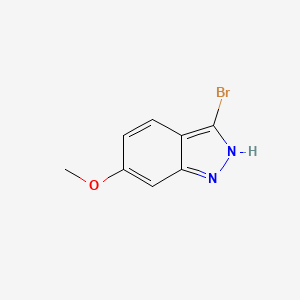
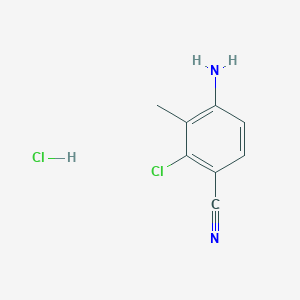
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
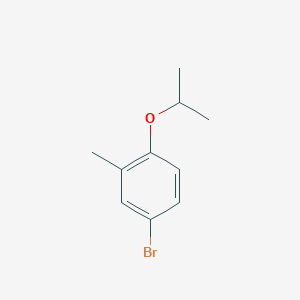

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
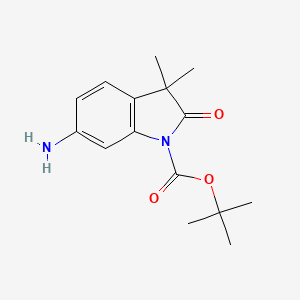
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
